molecular formula C18H15N3O6S B5432409 methyl 2-[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5432409
M. Wt: 401.4 g/mol
InChI Key: KXBUKXBKIBZFPK-XNTDXEJSSA-N
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Description

Methyl 2-[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that features a thiazolidinone ring, a pyrrole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is usually introduced through a nitration reaction of the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the nitrophenyl group and the thiazolidinone ring makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Pyrrole Derivatives: Compounds with pyrrole rings and various functional groups.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.

Uniqueness

What sets methyl 2-[(5E)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate apart is the combination of these three functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-11(17(23)27-2)20-16(22)15(28-18(20)24)10-13-7-4-8-19(13)12-5-3-6-14(9-12)21(25)26/h3-11H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBUKXBKIBZFPK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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